molecular formula C10H12N4O3S B2927794 N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide CAS No. 17050-28-1

N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide

Cat. No.: B2927794
CAS No.: 17050-28-1
M. Wt: 268.29
InChI Key: RBEWWINZSULOOD-UHFFFAOYSA-N
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Description

N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide (CAS 17050-28-1) is a organic compound with the molecular formula C₁₀H₁₂N₄O₃S and a molecular weight of 268.29 g/mol . This compound belongs to the class of hydrazinecarbothioamides, which are recognized in scientific research as versatile scaffolds with a wide spectrum of potential biological activities. Compounds within this class have been investigated for applications including use as insecticides, anticoagulants, antitumor agents, and antioxidants . The molecular structure, featuring both nitrobenzoyl and hydrazinecarbothioamide functional groups, is characteristic of ligands that can coordinate with various metal ions, facilitating the production of stable metal complexes studied for their chemical and physical properties . Furthermore, such hydrazine-derived structures are of significant interest in the search for new antimicrobial agents. Related thiosemicarbazide derivatives have demonstrated antimicrobial potential against a range of Gram-positive bacterial strains, underscoring the research value of this chemical class in addressing the global challenge of drug resistance . Researchers value this compound for its utility in synthetic organic chemistry and in the development of new chemical entities for pharmacological screening. This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-ethyl-3-[(3-nitrobenzoyl)amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S/c1-2-11-10(18)13-12-9(15)7-4-3-5-8(6-7)14(16)17/h3-6H,2H2,1H3,(H,12,15)(H2,11,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEWWINZSULOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide typically involves the reaction of 3-nitrobenzoyl chloride with N-ethylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

  • Dissolution of N-ethylhydrazinecarbothioamide in a suitable solvent such as dichloromethane.
  • Addition of 3-nitrobenzoyl chloride dropwise to the solution while maintaining a low temperature.
  • Stirring the reaction mixture for several hours to ensure complete reaction.
  • Purification of the product through recrystallization or chromatography.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures with appropriate modifications to ensure safety and efficiency. This may include the use of automated reactors and continuous flow systems to handle larger quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of N-ethyl-2-(3-aminobenzoyl)hydrazinecarbothioamide.

    Substitution: Formation of substituted hydrazinecarbothioamide derivatives.

Scientific Research Applications

N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to inhibition of their activity. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The 3-nitrobenzoyl group distinguishes this compound from analogues with different substituents. Key comparisons include:

  • Pyridylmethylene Derivatives : (E)-N-Ethyl-2-(pyridin-2-ylmethylene)hydrazinecarbothioamide (HFp4eT) replaces the nitrobenzoyl with a pyridylmethylene group. The pyridine ring introduces π-conjugation and basicity, contrasting with the electron-deficient nitrobenzoyl group .
  • Hydroxybenzylidene Derivatives : (2Z)-N-Ethyl-2-(3-hydroxybenzylidene)hydrazinecarbothioamide (18) features a hydroxylated benzylidene group, enhancing hydrogen-bonding capacity and solubility compared to the nitro-substituted analogue .
  • Methyl vs. Ethyl Substituents : N-Methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide (CAS 292644-28-1) differs only in the terminal alkyl group (methyl instead of ethyl), which may alter steric hindrance and lipophilicity .

Spectroscopic Properties

  • HFp4eT: Shows a singlet at δ 11.64 ppm (SH proton) and pyridine-related signals (δ 8.71–7.38 ppm) . Compound 18: Exhibits NHCS proton at δ 11.3 ppm and ethyl group signals (δ 1.15 ppm for CH3) .
  • IR Spectroscopy: The nitro group in the target compound would show strong absorption near 1520–1350 cm⁻¹ (asymmetric and symmetric NO2 stretching), absent in analogues like HFp4eT, which display C=N stretches near 1551 cm⁻¹ .

Comparative Data Table

Compound Name Substituent Molecular Weight (g/mol) Key Biological Activity 1H NMR (δ ppm)
N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide 3-nitrobenzoyl 295.31 Under investigation N/A (predicted aromatic δ 8–9)
HFp4eT Pyridin-2-ylmethylene 209.09 Topoisomerase IIα inhibition 11.64 (s, SH), 8.71–7.38 (pyridine)
Compound 18 3-hydroxybenzylidene 223.18 Antimicrobial 11.3 (s, NHCS), 6.8–7.4 (Ar-H)
N-Methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide 3-nitrobenzoyl (methyl) 254.27 Lab use (discontinued) N/A

Biological Activity

N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its hydrazinecarbothioamide backbone, which is known for its diverse biological activities. The presence of the nitrobenzoyl group enhances its reactivity and biological interactions.

1. Antibacterial Activity

Research has indicated that derivatives of hydrazinecarbothioamides exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Enterococcus faecalis, Pseudomonas aeruginosa, and Salmonella typhi.

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMIC (µg/mL)Inhibition Zone (mm)
This compoundE. faecalis4029
Similar Compound AP. aeruginosa5024
Similar Compound BS. typhi4530
Standard Antibiotic (Ceftriaxone)K. pneumoniae-19

These findings suggest that this compound and its analogs may serve as potential alternatives or supplements to existing antibiotics.

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer cells).

Case Study: MCF-7 Cell Line
In a study examining the effects of this compound on MCF-7 cells, it was found that treatment led to a significant increase in lactate dehydrogenase (LDH) levels, indicating cell membrane damage and subsequent cell death. The IC50 value was determined to be approximately 225 µM for effective growth inhibition.

Table 2: Effects on MCF-7 Cells

Treatment Concentration (µM)LDH Levels (U/L)
Control85.35 ± 4.2
Treated521.77 ± 30.8

Additionally, flow cytometry analysis revealed that a substantial portion of the treated cells were arrested in the S phase of the cell cycle, further supporting the compound's role in inducing apoptosis.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in cellular processes such as DNA replication and repair, leading to increased oxidative stress and apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for preparing N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide and its derivatives?

  • Methodology : The compound is typically synthesized via condensation reactions between thiosemicarbazides and carbonyl-containing precursors. For example, derivatives of hydrazinecarbothioamide are prepared by reacting substituted benzoyl chlorides with ethylthiosemicarbazide under reflux in ethanol or methanol, followed by recrystallization . Optimization involves controlling reaction temperature (e.g., 60–80°C), stoichiometry, and solvent polarity to maximize yield and purity.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodology :

  • Spectroscopy : IR confirms functional groups (e.g., C=S at ~1200 cm⁻¹, N–H stretching at ~3200 cm⁻¹) .
  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and torsion angles. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 7.4584 Å, b = 7.7429 Å) are common for hydrazinecarbothioamide derivatives .
  • Elemental analysis : Validates molecular formula (e.g., C, H, N, S content) .

Q. What crystallographic software and validation protocols are used for structural refinement?

  • Methodology : The SHELX suite (e.g., SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography . Validation includes checking R factors (R1 < 0.05 for high-quality data), ADDSYM for missed symmetry, and PLATON for twinning or disorder .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence crystal packing and stability?

  • Methodology :

  • Hydrogen bonding : Intra- and intermolecular O–H⋯N or N–H⋯S bonds stabilize molecular conformations. For example, inversion dimers via N–H⋯S interactions form R₂²(8) motifs .
  • Hirshfeld analysis : Quantifies contact contributions (e.g., H⋯H, C⋯H interactions) using CrystalExplorer. For related compounds, H⋯H contacts often dominate (>50% of surface area) .

Q. What computational approaches (e.g., DFT, molecular docking) predict electronic properties or biological activity?

  • Methodology :

  • DFT calculations : Gaussian or ORCA software optimizes geometries at the B3LYP/6-31G(d,p) level. HOMO-LUMO gaps (e.g., ~3.5 eV) indicate charge transfer potential .
  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to biological targets (e.g., DNA grooves, enzyme active sites) .

Q. How can structural modifications enhance biological activity (e.g., anticancer, antimicrobial)?

  • Methodology :

  • SAR studies : Substituting the nitro group (e.g., with electron-withdrawing groups) modulates redox activity and metal coordination. For instance, 3-nitro derivatives show enhanced DNA intercalation via planar aromatic stacking .
  • In vitro assays : MTT or SRB assays quantify cytotoxicity against cell lines (e.g., HeLa, MCF-7), with IC₅₀ values correlated to substituent electronic effects .

Q. How are crystallographic data contradictions (e.g., disorder, twinning) resolved during refinement?

  • Methodology :

  • Disorder modeling : Partial occupancy sites are refined using restraints (e.g., SIMU, DELU in SHELXL). For example, solvent molecules in channels may exhibit split positions .
  • Twinning detection : Hooft Y statistics or R vs. Rint plots identify twinning. Detwinned data are processed using TWINABS .

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